molecular formula C14H11F3N2O4S B14589799 N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 61424-27-9

N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14589799
CAS No.: 61424-27-9
M. Wt: 360.31 g/mol
InChI Key: MQMFXAMUUZPFCP-UHFFFAOYSA-N
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Description

N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a trifluoromethanesulfonamide group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. One common method includes the nitration of benzyl phenyl ether to introduce the nitro group, followed by the introduction of the trifluoromethanesulfonamide group through a sulfonation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and other substituted benzyl derivatives.

Scientific Research Applications

N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets through various pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethanesulfonamide group can enhance the compound’s stability and reactivity. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-nitrophenyl ether
  • N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide derivatives

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

61424-27-9

Molecular Formula

C14H11F3N2O4S

Molecular Weight

360.31 g/mol

IUPAC Name

N-(2-benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)24(22,23)18-13-7-6-12(19(20)21)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,18H,8H2

InChI Key

MQMFXAMUUZPFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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